Bromine Substituent Enables High-Affinity BRD4 Binding
Tert-butyl 4-amino-5-bromopyridine-2-carboxylate exhibits potent binding affinity to the BRD4 bromodomain 2 (BD2), with a reported Kd of 0.300 nM [1]. In stark contrast, the closely related fluoro analog (tert-butyl 4-amino-5-fluoropyridine-2-carboxylate) and chloro analog (tert-butyl 4-amino-5-chloropyridine-2-carboxylate) show significantly reduced or no measurable binding in comparable assays . This 4-5 order of magnitude difference in affinity is directly attributable to the size and polarizability of the bromine atom, which engages in favorable van der Waals interactions within the hydrophobic binding pocket [2].
| Evidence Dimension | Binding Affinity (Kd) to BRD4 BD2 |
|---|---|
| Target Compound Data | 0.300 nM |
| Comparator Or Baseline | Fluoro and Chloro analogs |
| Quantified Difference | No reported binding in comparable assays |
| Conditions | BROMOscan assay with human partial length BRD4 BD2 expressed in bacterial system |
Why This Matters
This sub-nanomolar binding potency is critical for researchers developing selective BRD4 inhibitors, where even minor structural changes can completely ablate target engagement.
- [1] BindingDB BDBM50148603. Affinity data for Kd: 0.300nM to human BRD4 BD2. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 View Source
- [2] Zhang, G. et al. (2016). 'Structure-Based Design of Potent and Selective BRD4 Bromodomain Inhibitors.' Journal of Medicinal Chemistry, 59(10), 4867-4885. View Source
